N-(3-bromophenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide
CAS No.: 951553-94-9
Cat. No.: VC11913147
Molecular Formula: C15H12BrN3O3S
Molecular Weight: 394.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951553-94-9 |
|---|---|
| Molecular Formula | C15H12BrN3O3S |
| Molecular Weight | 394.2 g/mol |
| IUPAC Name | N-(3-bromophenyl)-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide |
| Standard InChI | InChI=1S/C15H12BrN3O3S/c16-10-4-3-5-11(8-10)17-15(20)9-14-18-12-6-1-2-7-13(12)23(21,22)19-14/h1-8H,9H2,(H,17,20)(H,18,19) |
| Standard InChI Key | RSAZCXTUEMIVCE-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)NC(=NS2(=O)=O)CC(=O)NC3=CC(=CC=C3)Br |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=NS2(=O)=O)CC(=O)NC3=CC(=CC=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(3-bromophenyl)-2-(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)acetamide, reflects its core structure:
-
A benzothiadiazine 1,1-dioxide moiety, characterized by a six-membered ring fused to a thiadiazine system with two sulfonyl groups.
-
An acetamide bridge connecting the benzothiadiazine to a 3-bromophenyl substituent.
The presence of the electron-withdrawing sulfonyl groups and bromine atom influences its electronic distribution, solubility, and reactivity.
Spectral and Computational Data
Key identifiers include:
| Property | Value |
|---|---|
| SMILES | C1=CC=C2C(=C1)NC(=NS2(=O)=O)CC(=O)NC3=CC(=CC=C3)Br |
| InChIKey | RSAZCXTUEMIVCE-UHFFFAOYSA-N |
| PubChem CID | 22588782 |
| Topological Polar Surface Area | 106 Ų (estimated) |
The Canonical SMILES string confirms the acetamide linkage between the benzothiadiazine and bromophenyl groups. Computational models predict moderate lipophilicity (LogP ≈ 2.8), suggesting balanced membrane permeability and aqueous solubility.
Synthesis and Analytical Characterization
Synthetic Pathways
While no explicit protocol for this compound is published, analogous benzothiadiazine acetamides are synthesized via:
-
Condensation Reactions: Coupling 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide with brominated aryl acetamides in dimethylformamide (DMF) using as a base .
-
Nucleophilic Substitution: Introducing the bromophenyl group via Ullmann or Buchwald-Hartwig couplings under palladium catalysis.
Example Protocol (adapted from ):
-
React 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide (1.66 mmol) with 2-bromo-N-(3-bromophenyl)acetamide (1.67 mmol) in DMF at 100°C for 2 hours.
-
Purify via recrystallization from ethanol (yield: ~75%).
Analytical Validation
Thin-Layer Chromatography (TLC) (silica gel, ethyl acetate/hexane 3:7) and High-Performance Liquid Chromatography (HPLC) (C18 column, acetonitrile/water gradient) are standard for purity assessment. Nuclear Magnetic Resonance (NMR) spectral data would typically include:
-
¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), acetamide methylene (δ 3.8–4.2 ppm).
-
¹³C NMR: Carbonyl carbons (δ 165–170 ppm), sulfonyl groups (δ 115–120 ppm).
| Parameter | FA2 (100 mg/kg) | Control |
|---|---|---|
| Blood Glucose (mg/dL) | 132 ± 11 | 228 ± 15 |
| HbA1c (%) | 6.1 ± 0.3 | 9.8 ± 0.6 |
| Insulin (μIU/mL) | 14.2 ± 1.2 | 7.6 ± 0.9 |
Structure-Activity Relationships (SAR)
Critical pharmacophoric features for bioactivity include:
-
Sulfonyl Group: Essential for hydrogen bonding with enzyme active sites.
-
Bromine Substituent: Enhances lipophilicity and target affinity.
-
Acetamide Linker: Maintains optimal distance between aromatic systems.
Removal of the sulfonyl group reduces α-glucosidase inhibition by 90%, underscoring its role in binding .
Pharmacokinetics and ADMET Profile
While specific data for this compound are unavailable, analogs show:
-
Absorption: Moderate oral bioavailability (~55%) due to balanced LogP.
-
Metabolism: Hepatic cytochrome P450-mediated oxidation (predominantly CYP3A4).
-
Excretion: Renal clearance (70%) with minimal fecal excretion.
Toxicological Highlights:
-
Ames Test: Negative for mutagenicity.
-
hERG Inhibition: Low risk (IC₅₀ > 30 μM).
Industrial and Research Applications
Pharmaceutical Development
As a lead compound for:
-
Antidiabetic Agents: Targeting postprandial hyperglycemia via α-glucosidase inhibition.
-
Anti-inflammatory Drugs: Modulating NF-κB and COX-2 pathways (based on thiadiazine derivatives).
Chemical Intermediate
Used in synthesizing:
-
Polymer Additives: Sulfonamide groups enhance thermal stability.
-
Ligands for Catalysis: Chelating transition metals in cross-coupling reactions.
Regulatory Status and Patent Landscape
No current FDA approvals, but patents (e.g., WO2021156457A1) claim benzothiadiazine derivatives for metabolic disorders. Regulatory milestones would require:
-
Preclinical Toxicity Studies: 28-day repeated dose toxicity in rodents.
-
Phase I Trials: Assessing pharmacokinetics in healthy volunteers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume